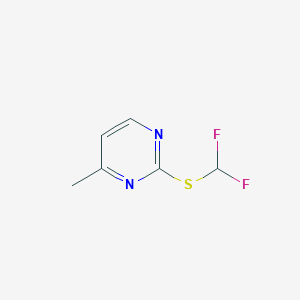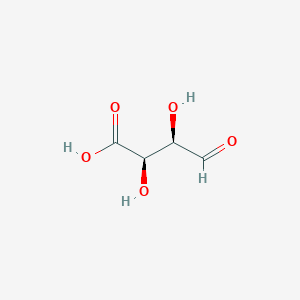
(2R,3R)-2,3-dihydroxy-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-2,3-dihydroxy-4-oxobutanoic acid, also known as (2R,3R)-tartaric acid, is a naturally occurring organic compound. It is a white crystalline solid that is soluble in water and has a molecular formula of C₄H₆O₆. This compound is widely found in various plants, particularly in grapes, and is commonly used in the food and pharmaceutical industries due to its antioxidant properties and ability to act as a chiral resolving agent.
準備方法
Synthetic Routes and Reaction Conditions
(2R,3R)-2,3-dihydroxy-4-oxobutanoic acid can be synthesized through several methods. One common approach involves the fermentation of glucose by certain strains of bacteria or yeast, which produce the compound as a metabolic byproduct. Another method involves the chemical synthesis from maleic acid or fumaric acid through a series of oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound typically involves the fermentation process due to its cost-effectiveness and high yield. The fermentation broth is then subjected to purification processes such as crystallization and filtration to obtain the pure compound.
化学反応の分析
Types of Reactions
(2R,3R)-2,3-dihydroxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxalic acid.
Reduction: Reduction of the compound can yield dihydroxybutanoic acid.
Esterification: It reacts with alcohols to form esters.
Complexation: It forms complexes with metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Esterification: Acid catalysts like sulfuric acid (H₂SO₄) are employed.
Complexation: Metal salts such as calcium chloride (CaCl₂) are used.
Major Products
Oxalic acid: from oxidation.
Dihydroxybutanoic acid: from reduction.
Esters: from esterification reactions.
Metal complexes: from complexation reactions.
科学的研究の応用
(2R,3R)-2,3-dihydroxy-4-oxobutanoic acid has numerous applications in scientific research:
Chemistry: Used as a chiral resolving agent to separate enantiomers in racemic mixtures.
Biology: Acts as an antioxidant, protecting cells from oxidative stress.
Medicine: Utilized in the formulation of pharmaceuticals for its stabilizing properties.
Industry: Employed in the food industry as an acidulant and preservative.
作用機序
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing cellular damage. The molecular targets include various enzymes and proteins involved in oxidative stress pathways. Additionally, its ability to form complexes with metal ions plays a role in its stabilizing effects in pharmaceutical formulations.
類似化合物との比較
Similar Compounds
(2S,3S)-2,3-dihydroxy-4-oxobutanoic acid: The enantiomer of (2R,3R)-2,3-dihydroxy-4-oxobutanoic acid.
(2R,3S)-2,3-dihydroxy-4-oxobutanoic acid: A diastereomer with different physical and chemical properties.
(2S,3R)-2,3-dihydroxy-4-oxobutanoic acid: Another diastereomer.
Uniqueness
This compound is unique due to its specific chiral configuration, which makes it highly effective as a chiral resolving agent. Its antioxidant properties and ability to form stable complexes with metal ions further distinguish it from its isomers and other similar compounds.
特性
分子式 |
C4H6O5 |
|---|---|
分子量 |
134.09 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C4H6O5/c5-1-2(6)3(7)4(8)9/h1-3,6-7H,(H,8,9)/t2-,3+/m0/s1 |
InChIキー |
JYPFTOPPKDHQEW-STHAYSLISA-N |
異性体SMILES |
C(=O)[C@@H]([C@H](C(=O)O)O)O |
正規SMILES |
C(=O)C(C(C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


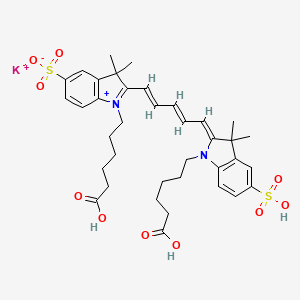

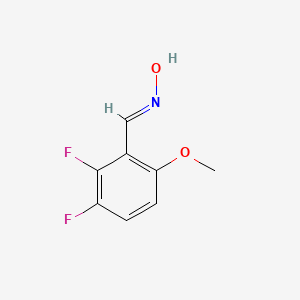

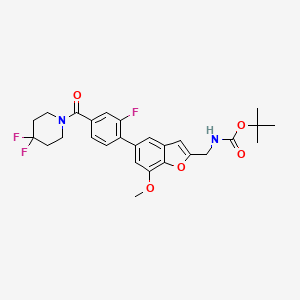
![(2S)-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]hexan-2-yloxy]-3-phenylpropanoic acid](/img/structure/B12848767.png)
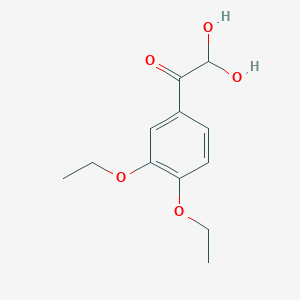
![tert-Butyl N-[3-(1-fluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate](/img/structure/B12848802.png)
![(3AR,8bS)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole](/img/structure/B12848807.png)

![6-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12848824.png)
![3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium formate](/img/structure/B12848831.png)

